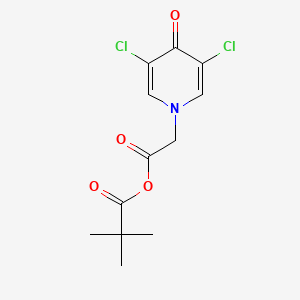
2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic Pivalic Anhydride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic Pivalic Anhydride is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and material science. The presence of dichloro and oxo groups in the pyridine ring imparts unique chemical properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic Pivalic Anhydride typically involves multi-step organic reactions. One common method includes the chlorination of 4-hydroxypyridine followed by acylation with pivalic anhydride. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.
化学反応の分析
Types of Reactions
2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic Pivalic Anhydride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.
科学的研究の応用
2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic Pivalic Anhydride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of agrochemicals and specialty materials.
作用機序
The mechanism of action of 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic Pivalic Anhydride involves its interaction with specific molecular targets. The dichloro and oxo groups may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic Acid: Similar structure but lacks the pivalic anhydride moiety.
3,5-Dichloro-4-hydroxypyridine: Precursor in the synthesis of the target compound.
Pivalic Anhydride: Used in the acylation step of the synthesis.
Uniqueness
The presence of both dichloro and oxo groups in the pyridine ring, along with the acetic pivalic anhydride moiety, makes 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic Pivalic Anhydride unique
特性
分子式 |
C12H13Cl2NO4 |
|---|---|
分子量 |
306.14 g/mol |
IUPAC名 |
[2-(3,5-dichloro-4-oxopyridin-1-yl)acetyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C12H13Cl2NO4/c1-12(2,3)11(18)19-9(16)6-15-4-7(13)10(17)8(14)5-15/h4-5H,6H2,1-3H3 |
InChIキー |
VWVUGVWWWRUSIL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)OC(=O)CN1C=C(C(=O)C(=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




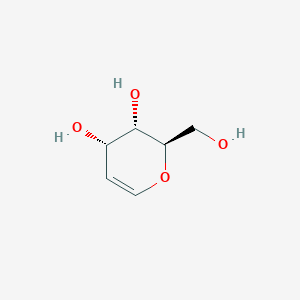

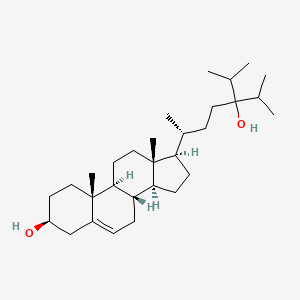
![[(1S,3S,4R,6S,8S,9R,10R,13R,14R,16R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate](/img/structure/B13422804.png)
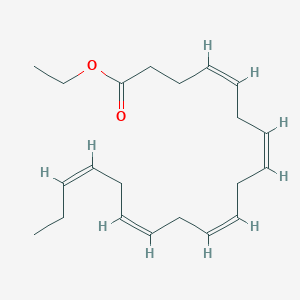
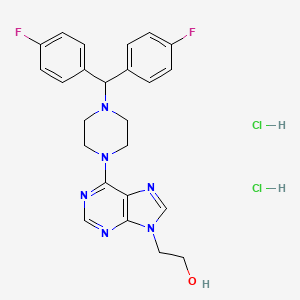
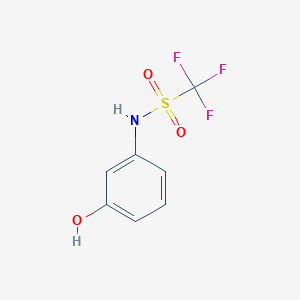
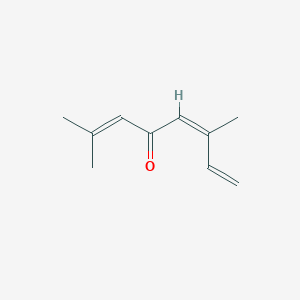
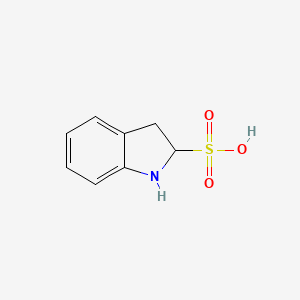
![[4-(Dimethylamino)phenyl][4-[methyl(phenylmethyl)amino]phenyl]-methanone](/img/structure/B13422850.png)
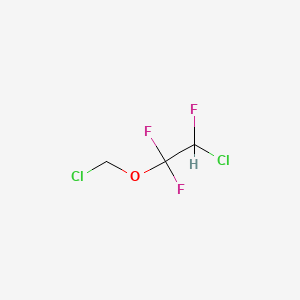
![N-[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]-3-hydroxy-2-methylpentanamide](/img/structure/B13422859.png)
